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Cat. No.: B046674 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methoxyacetonitrile (CH₃OCH₂CN), a colorless to light yellow liquid, is a valuable and

versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a

nucleophilic nitrile group and a reactive α-methylene group, allows for a diverse range of

chemical transformations. This guide provides a comprehensive overview of the physical and

chemical properties of methoxyacetonitrile, detailed experimental protocols for its synthesis

and key reactions, and its applications in the construction of complex organic molecules,

including heterocycles and intermediates for active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of methoxyacetonitrile
is essential for its effective use in the laboratory. The following tables summarize key

quantitative data for this compound.

Table 1: Physicochemical Properties of Methoxyacetonitrile
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Property Value Reference

Molecular Formula C₃H₅NO [1][2]

Molecular Weight 71.08 g/mol [1][2]

CAS Number 1738-36-9 [1][2]

Appearance Colorless to light yellow liquid [1]

Boiling Point 118-119 °C at 731 mmHg [2]

Density 0.956 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.381 [2]

Flash Point 31.7 °C

Solubility
Soluble in many organic

solvents.
[3]

Table 2: Spectroscopic Data of Methoxyacetonitrile
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Technique Key Features and Assignments

¹H NMR

The ¹H NMR spectrum of methoxyacetonitrile is

characterized by two singlets. The peak

corresponding to the methoxy protons (-OCH₃)

typically appears around 3.4 ppm, while the

methylene protons (-CH₂CN) appear further

downfield, around 4.2 ppm.[3][4]

¹³C NMR

In the ¹³C NMR spectrum, three distinct signals

are observed. The carbon of the nitrile group (-

CN) appears in the range of 115-120 ppm. The

methylene carbon (-CH₂CN) resonates around

60-65 ppm, and the methoxy carbon (-OCH₃) is

found at approximately 58-60 ppm.[5][6]

FTIR (Neat)

The FTIR spectrum displays a characteristic

sharp and strong absorption band for the nitrile

group (C≡N) stretching vibration around 2250

cm⁻¹. Other significant peaks include C-H

stretching vibrations of the methyl and

methylene groups just below 3000 cm⁻¹ and a

prominent C-O stretching band in the region of

1100-1150 cm⁻¹.[7]

Mass Spectrometry (EI)

The electron ionization mass spectrum shows a

molecular ion peak (M⁺) at m/z = 71. Common

fragmentation patterns involve the loss of a

methoxy group (-OCH₃) to give a fragment at

m/z = 40, and the loss of a cyanomethyl radical

(•CH₂CN) resulting in a peak at m/z = 31.[8][9]

Synthesis of Methoxyacetonitrile
Methoxyacetonitrile can be synthesized through various methods. A common and effective

laboratory-scale preparation involves the methylation of glycolonitrile (hydroxyacetonitrile),

which is generated in situ from formaldehyde and a cyanide salt.
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Experimental Protocol: Synthesis of Methoxyacetonitrile
This procedure is adapted from Organic Syntheses.

Materials:

Sodium cyanide (NaCN)

Paraformaldehyde

Dimethyl sulfate ((CH₃)₂SO₄)

Water

Ice

Equipment:

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and

a thermometer.

Freezing bath (ice-salt or similar)

Distillation apparatus

Procedure:

In a three-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.

With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature

between 20-25 °C.

Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15

°C.

Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction

temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.

After the addition is complete, continue stirring at the same temperature for one hour.
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Allow the mixture to warm to room temperature and then stir for an additional hour.

The reaction mixture will separate into two layers. Separate the upper organic layer.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

Purify the crude methoxyacetonitrile by fractional distillation. The fraction boiling at 118-122

°C is collected.

Expected Yield: 70-77%

Methoxyacetonitrile as a Nucleophilic Building
Block
The methylene protons α to the nitrile group in methoxyacetonitrile are acidic and can be

removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that

can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Reaction with Electrophiles
Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium

hydride (NaH) can be used to deprotonate methoxyacetonitrile.[10] The resulting anion can

then react with a range of electrophiles.

CH₃OCH₂CN

[CH₃OCHCN]⁻

- H⁺

Strong Base
(e.g., LDA, n-BuLi, NaH) CH₃OCH(E)CN

+ E⁺

Electrophile (E⁺)
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Caption: General scheme for the deprotonation of methoxyacetonitrile and subsequent

reaction with an electrophile.

Reaction with Carbonyl Compounds: Synthesis of β-
Hydroxynitriles
The anion of methoxyacetonitrile readily adds to aldehydes and ketones in an aldol-type

reaction to furnish β-hydroxynitriles. These products are valuable intermediates that can be

further transformed into other functional groups.

This protocol is based on analogous reactions of lithiated acetonitrile.[1]

Materials:

Methoxyacetonitrile

n-Butyllithium (n-BuLi) in hexanes

Benzaldehyde

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

Syringes

Ice bath

Procedure:
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To a stirred solution of methoxyacetonitrile (1.0 mmol) in anhydrous THF (5 mL) at -78 °C

under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.

Stir the resulting solution at -78 °C for 30 minutes.

Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the

reaction mixture.

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

Quench the reaction by adding saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3 x 10 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the β-

hydroxynitrile.

Reaction with Grignard Reagents
Methoxyacetonitrile reacts with Grignard reagents to form, after acidic workup, α-methoxy

ketones. This reaction provides a convenient route to this class of compounds.

This procedure is adapted from Organic Syntheses.

Materials:

Magnesium turnings

Bromobenzene

Anhydrous diethyl ether

Methoxyacetonitrile

Dilute sulfuric acid
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5% Aqueous sodium carbonate solution

Anhydrous sodium sulfate

Equipment:

Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a

mechanical stirrer.

Ice-salt bath

Separatory funnel

Distillation apparatus

Procedure:

Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium

(0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).

Cool the Grignard reagent solution in an ice-salt bath.

Slowly add a mixture of methoxyacetonitrile (0.3 mole) and anhydrous diethyl ether (50

mL) with stirring. A colorless addition product will precipitate.

After the addition, let the mixture stand at room temperature for 2 hours.

Cool the mixture again and decompose the addition product by adding a mixture of water

and crushed ice, followed by cold dilute sulfuric acid.

Separate the ether layer and extract the aqueous layer with a small amount of ether.

Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with

water.

Dry the ether solution with anhydrous sodium sulfate.
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Remove the ether by distillation, and distill the residue under reduced pressure to obtain ω-

methoxyacetophenone.

Expected Yield: 71-78%

Methoxyacetonitrile in the Synthesis of
Heterocycles
The nitrile functionality in methoxyacetonitrile is a versatile precursor for the construction of

various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active

molecules.

Synthesis of Thiazoles
While specific examples detailing the use of methoxyacetonitrile in Hantzsch thiazole

synthesis are not readily available in the provided search results, the general reaction involves

the condensation of an α-haloketone with a thioamide. Methoxyacetonitrile could potentially

be converted to a corresponding thioamide and then reacted with an α-haloketone. A more

direct approach would be to utilize the reactivity of the α-methylene group.

Reactants

Methoxyacetonitrile
(or derivative)

Substituted Thiazole

Appropriate Reagents
(e.g., for thioamide formation

and cyclization)

Click to download full resolution via product page

Caption: Conceptual pathway for the synthesis of thiazoles from methoxyacetonitrile.

Synthesis of Oxazoles
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Similarly, oxazoles can be synthesized from nitriles through various methods, including

reactions with α-haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An

electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been

reported, suggesting a potential route for methoxyacetonitrile.[2]

Methoxyacetonitrile in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the

rapid construction of complex molecules in a single step. The nitrile functionality of

methoxyacetonitrile makes it a potential candidate for isocyanide-based MCRs like the

Passerini and Ugi reactions, after conversion to an isocyanide.

Passerini Reaction
The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a

carboxylic acid to form an α-acyloxy amide.[2][11]

Ugi Reaction
The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine,

and a carboxylic acid to produce a bis-amide.[12][13]

Passerini Reaction Ugi Reaction

Isocyanide
(from Methoxyacetonitrile)

α-Acyloxy Amide

Aldehyde/Ketone Carboxylic Acid Isocyanide
(from Methoxyacetonitrile)

Bis-Amide

Aldehyde/Ketone Amine Carboxylic Acid

Click to download full resolution via product page

Caption: Conceptual application of methoxyacetonitrile in Passerini and Ugi reactions.

Applications in Drug Development
The functional groups present in methoxyacetonitrile and its derivatives make it a valuable

precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing

compounds are intermediates in the synthesis of various antiviral and anticancer agents.[8][14]
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The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the

synthesis of many complex drug molecules.

Safety and Handling
Methoxyacetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if

inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion
Methoxyacetonitrile is a highly useful and versatile C3 building block in organic synthesis. Its

ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon

bond-forming reactions, particularly with carbonyl compounds and other electrophiles.

Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic

systems and for participation in multicomponent reactions. The detailed protocols and compiled

data in this guide are intended to facilitate its broader application in research, particularly in the

fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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